molecular formula C6H6F2O4 B14754844 Dimethyl 2,3-difluorofumarate

Dimethyl 2,3-difluorofumarate

Cat. No.: B14754844
M. Wt: 180.11 g/mol
InChI Key: ZDGDBABNSVPXFK-ONEGZZNKSA-N
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Description

Dimethyl 2,3-difluorofumarate (C₆H₆F₂O₄) is a fluorinated derivative of fumaric acid esters. While the provided evidence primarily focuses on dimethyl fumarate (DMF) in the context of multiple sclerosis (MS) treatment, fluorinated analogs like this compound are of biochemical interest due to their structural modifications. For instance, studies on fluorofumarates demonstrate that fumarase catalyzes their hydration to fluoromalate and oxaloacetate, with product ratios dependent on fluorine substitution patterns .

Properties

Molecular Formula

C6H6F2O4

Molecular Weight

180.11 g/mol

IUPAC Name

dimethyl (E)-2,3-difluorobut-2-enedioate

InChI

InChI=1S/C6H6F2O4/c1-11-5(9)3(7)4(8)6(10)12-2/h1-2H3/b4-3+

InChI Key

ZDGDBABNSVPXFK-ONEGZZNKSA-N

Isomeric SMILES

COC(=O)/C(=C(/C(=O)OC)\F)/F

Canonical SMILES

COC(=O)C(=C(C(=O)OC)F)F

Origin of Product

United States

Preparation Methods

Dimethyl 2,3-difluorofumarate can be synthesized through several methods. One common synthetic route involves the reaction of fumaric acid with fluorinating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the selective introduction of fluorine atoms at the desired positions .

In industrial production, the synthesis of this compound may involve large-scale chemical reactors and continuous flow processes to achieve high yields and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the reaction and reduce the production costs .

Chemical Reactions Analysis

Dimethyl 2,3-difluorofumarate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding fluorinated carboxylic acids.

    Reduction: Reduction reactions can convert this compound into fluorinated alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl 2,3-difluorofumarate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2,3-difluorofumarate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins or enzymes, leading to altered biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1. Key Clinical Outcomes: DMF vs. IFNβ-1a

Outcome Metric DMF Group IFNβ-1a Group Adjusted Risk Ratio Reference
Relapse Rate (3–15 months) 9.6% 24.5% 2.56× (IFNβ-1a)
New T2 Lesions 28.6% 8.7% 4.19× (IFNβ-1a)
15-Month NEDA Rate 79.9% 51.1% 0.26× (IFNβ-1a)

Table 2. Structural and Biochemical Comparison

Compound Fluorination Key Enzymatic Interactions Clinical Relevance
This compound 2,3-positions Fumarase-catalyzed hydration Experimental stage
Dimethyl Fumarate (DMF) None Nrf2 pathway activation FDA-approved for MS

Mechanistic and Sensitivity Insights

  • Confounding Adjustments : Propensity score weighting and sensitivity analyses confirmed DMF’s robust efficacy across subgroups (e.g., age 18–55, recent relapses) .

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